molecular formula C13H8BrNO2 B12916835 2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile CAS No. 851777-31-6

2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile

Cat. No.: B12916835
CAS No.: 851777-31-6
M. Wt: 290.11 g/mol
InChI Key: NHNBECXTHWDMQN-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile is an organic compound that features a brominated furan ring fused to a dihydrobenzofuran structure with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile typically involves the bromination of a furan derivative followed by cyclization and nitrile introduction. One common method involves the bromination of 2-furanmethanol to obtain 5-bromo-2-furanmethanol, which is then subjected to cyclization with a benzofuran derivative under acidic conditions to form the dihydrobenzofuran structure. The nitrile group is introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and cyclization steps to enhance yield and efficiency. Additionally, the use of automated systems for reagent addition and reaction monitoring can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and nitrile group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This compound may also participate in redox reactions, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromofuran-2-yl)-1,3-dioxolane
  • 5-Bromo-2-furanmethanamine
  • 2-(Furan-2-yl)benzo[1,2-d:4,3-d’]bis[1,3]thiazole

Uniqueness

2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile is unique due to its combination of a brominated furan ring, dihydrobenzofuran structure, and nitrile group. This unique structure imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications .

Properties

CAS No.

851777-31-6

Molecular Formula

C13H8BrNO2

Molecular Weight

290.11 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)-2,3-dihydro-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C13H8BrNO2/c14-13-4-3-11(17-13)12-6-9-5-8(7-15)1-2-10(9)16-12/h1-5,12H,6H2

InChI Key

NHNBECXTHWDMQN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2)C#N)C3=CC=C(O3)Br

Origin of Product

United States

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